Cas no 1247349-99-0 (3-bromo-4-(2-methylpropoxy)aniline)

3-bromo-4-(2-methylpropoxy)aniline Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-isobutoxyaniline
- 3-bromo-4-(2-methylpropoxy)aniline
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- MDL: MFCD16085565
- Inchi: 1S/C10H14BrNO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3
- InChI Key: WZKULKPCOFGZRB-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1OCC(C)C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 152
- Topological Polar Surface Area: 35.2
- XLogP3: 3.2
3-bromo-4-(2-methylpropoxy)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1294617-0.05g |
3-bromo-4-(2-methylpropoxy)aniline |
1247349-99-0 | 0.05g |
$612.0 | 2023-06-06 | ||
Enamine | EN300-1294617-10000mg |
3-bromo-4-(2-methylpropoxy)aniline |
1247349-99-0 | 10000mg |
$608.0 | 2023-09-30 | ||
Enamine | EN300-1294617-0.1g |
3-bromo-4-(2-methylpropoxy)aniline |
1247349-99-0 | 0.1g |
$640.0 | 2023-06-06 | ||
Enamine | EN300-1294617-0.25g |
3-bromo-4-(2-methylpropoxy)aniline |
1247349-99-0 | 0.25g |
$670.0 | 2023-06-06 | ||
abcr | AB309095-5g |
3-Bromo-4-isobutoxyaniline, 96%; . |
1247349-99-0 | 96% | 5g |
€654.00 | 2024-06-08 | |
Enamine | EN300-1294617-0.5g |
3-bromo-4-(2-methylpropoxy)aniline |
1247349-99-0 | 0.5g |
$699.0 | 2023-06-06 | ||
Enamine | EN300-1294617-5.0g |
3-bromo-4-(2-methylpropoxy)aniline |
1247349-99-0 | 5g |
$2110.0 | 2023-06-06 | ||
A2B Chem LLC | AA29205-5g |
3-Bromo-4-isobutoxyaniline |
1247349-99-0 | 96% | 5g |
$402.00 | 2024-04-20 | |
A2B Chem LLC | AA29205-1g |
3-Bromo-4-isobutoxyaniline |
1247349-99-0 | 96% | 1g |
$142.00 | 2024-04-20 | |
Crysdot LLC | CD12169387-10g |
3-Bromo-4-isobutoxyaniline |
1247349-99-0 | 95+% | 10g |
$512 | 2024-07-23 |
3-bromo-4-(2-methylpropoxy)aniline Related Literature
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
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D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
Additional information on 3-bromo-4-(2-methylpropoxy)aniline
Professional Introduction to 3-bromo-4-(2-methylpropoxy)aniline (CAS No. 1247349-99-0)
3-bromo-4-(2-methylpropoxy)aniline is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. With the CAS number 1247349-99-0, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including a bromine substituent and an isobutoxy group, make it a versatile building block for further chemical modifications and functionalizations.
The compound's molecular structure consists of an aniline core, which is a well-known aromatic amine widely used in medicinal chemistry due to its ability to interact with biological targets. The presence of a bromine atom at the 3-position and an isobutoxy group at the 4-position introduces specific reactivity patterns that are exploited in synthetic pathways. This arrangement allows for selective transformations, making 3-bromo-4-(2-methylpropoxy)aniline a valuable precursor in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various diseases, particularly those involving enzyme inhibition or receptor binding. The structural motif of 3-bromo-4-(2-methylpropoxy)aniline has been leveraged to design compounds with enhanced binding affinity and selectivity. For instance, studies have demonstrated its utility in generating inhibitors targeting kinases and other protein kinases, which play pivotal roles in cancer signaling pathways.
One of the most compelling aspects of 3-bromo-4-(2-methylpropoxy)aniline is its role in fragment-based drug discovery. Fragment libraries, which consist of small organic molecules like this one, are used to identify lead compounds through high-throughput screening. The bromine and isobutoxy substituents provide handles for further chemical elaboration, enabling medicinal chemists to optimize potency and pharmacokinetic properties. This approach has been particularly successful in identifying inhibitors with high binding entropy, which often translates to better drug-like characteristics.
The synthesis of 3-bromo-4-(2-methylpropoxy)aniline typically involves multi-step reactions starting from readily available aromatic precursors. The bromination step at the 3-position is critical and can be achieved using traditional halogenation reagents such as N-bromosuccinimide (NBS). Subsequent nucleophilic substitution with isobutanol introduces the isobutoxy group, yielding the desired product. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have also been employed to achieve higher yields and purities.
The pharmacological potential of derivatives of 3-bromo-4-(2-methylpropoxy)aniline has been explored in several preclinical studies. Researchers have synthesized analogs targeting various therapeutic areas, including oncology, neurology, and inflammatory diseases. For example, modifications at the amine group have led to compounds with significant antitumor activity by inhibiting key signaling cascades involved in cell proliferation and survival. These findings underscore the importance of this compound as a scaffold for drug development.
The growing interest in computational chemistry has also impacted the study of 3-bromo-4-(2-methylpropoxy)aniline. Molecular modeling techniques are used to predict binding affinities and optimize molecular structures before experimental synthesis. This interdisciplinary approach has accelerated the discovery process by allowing researchers to screen large libraries of virtual compounds efficiently. Furthermore, machine learning algorithms have been trained on datasets containing this compound and its derivatives to identify new structural motifs with potential therapeutic benefits.
In conclusion, 3-bromo-4-(2-methylpropoxy)aniline (CAS No. 1247349-99-0) represents a significant advancement in pharmaceutical chemistry due to its versatile reactivity and biological relevance. Its incorporation into drug discovery pipelines has led to promising candidates for treating various diseases. As research continues to evolve, the applications of this compound are expected to expand further, solidifying its role as a cornerstone in medicinal chemistry innovation.
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